1-Ethyl-4-methyl-1H-pyrazol-5-amine

Description

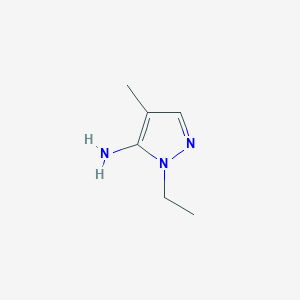

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-9-6(7)5(2)4-8-9/h4H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWLCRAUUAFQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625730 | |

| Record name | 1-Ethyl-4-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3702-13-4 | |

| Record name | 1-Ethyl-4-methyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3702-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3702-13-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Ethyl-4-methyl-1H-pyrazol-5-amine CAS 3702-13-4 properties

An In-depth Technical Guide to 1-Ethyl-4-methyl-1H-pyrazol-5-amine (CAS 3702-13-4)

This guide provides a comprehensive technical overview of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, a key heterocyclic building block for research and development, particularly within the pharmaceutical and agrochemical sectors. Its utility stems from the privileged 5-aminopyrazole scaffold, a core component in a multitude of biologically active molecules.[1][2] This document will delve into the compound's properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Compound Identification and Core Properties

Accurate identification is the foundation of any scientific investigation. 1-Ethyl-4-methyl-1H-pyrazol-5-amine is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The specific substitution pattern confers distinct chemical properties that are critical for its application in synthesis.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 3702-13-4 | [3] |

| Molecular Formula | C₆H₁₁N₃ | [4] |

| Molecular Weight | 125.17 g/mol | |

| IUPAC Name | 1-ethyl-4-methyl-1H-pyrazol-5-amine | |

| Synonyms | 1-ethyl-4-methylpyrazol-5-amine | [4] |

| InChI | InChI=1S/C6H11N3/c1-3-9-6(7)5(2)4-8-9/h4H,3,7H2,1-2H3 | [4] |

| InChIKey | XHWLCRAUUAFQTD-UHFFFAOYSA-N | [4] |

| SMILES | CCN1C(=C(C=N1)C)N | [4] |

| Predicted XlogP | 0.6 | [4] |

| Physical Form | Solid (predicted) | |

Note: Some physical properties are predicted based on the compound's structure and data from similar compounds, as extensive experimental data for this specific molecule is not publicly available.

Synthesis and Mechanistic Insight

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[5][6][7] This approach is efficient and allows for a high degree of diversification based on the choice of starting materials.

For the synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, the key precursors are 2-methyl-3-oxobutanenitrile (also known as α-methylacetoacetonitrile) and ethylhydrazine .

Reaction Mechanism

The reaction proceeds via a two-step sequence:

-

Hydrazone Formation: The reaction initiates with a nucleophilic attack by the terminal nitrogen of ethylhydrazine on the ketone's carbonyl carbon. This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs a nucleophilic attack on the nitrile carbon. This intramolecular cyclization, followed by tautomerization, yields the stable aromatic 5-aminopyrazole ring.[5]

Figure 1: Generalized synthesis pathway for 5-aminopyrazoles.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning checkpoints and expected outcomes are included to ensure the reaction is proceeding as intended.

Materials:

-

2-methyl-3-oxobutanenitrile (1.0 eq)

-

Ethylhydrazine (or its salt, e.g., oxalate or sulfate) (1.1 eq)

-

Solvent: Ethanol or Acetic Acid

-

Base (if using a hydrazine salt): Triethylamine (TEA) or Sodium Acetate (2.0 eq)

Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-3-oxobutanenitrile in ethanol. Causality: Ethanol is a common polar protic solvent that effectively dissolves both reactants and facilitates the reaction.[8]

-

Hydrazine Addition: Add ethylhydrazine to the solution. If using a salt form, pre-mix it with the base in the solvent before adding the β-ketonitrile. The reaction is often exothermic; addition may need to be controlled to maintain the temperature.

-

Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 60-80°C) for 2-6 hours.[6] Insight: Heating to reflux drives the dehydration and cyclization steps to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The product may precipitate upon cooling or solvent removal. If not, the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product.[8] Trustworthiness: Purity should be confirmed by NMR and MS analysis to validate the structure.

Chemical Reactivity: A Polyfunctional Scaffold

5-Aminopyrazoles are ambident nucleophiles, possessing multiple reactive sites that can be selectively targeted based on reaction conditions.[9] This polyfunctionality makes them exceptionally valuable in constructing diverse chemical libraries.

The primary nucleophilic centers are:

-

Exocyclic Amino Group (N⁵): The 5-amino group readily undergoes acylation, alkylation, and condensation reactions. It is the key site for building fused heterocyclic systems.

-

Ring Carbon (C⁴): In 5-aminopyrazoles where the C4 position is unsubstituted, it behaves like the β-position of an enamine and is susceptible to electrophilic attack.[10] In the case of CAS 3702-13-4, this position is blocked by a methyl group, which directs reactivity to other sites and enhances the compound's stability.

-

Ring Nitrogen (N¹): While already substituted with an ethyl group in this compound, the N1 position in other pyrazoles is a primary site for alkylation or arylation, which significantly influences the molecule's biological activity and regioselectivity in subsequent reactions.[10]

Figure 2: Key reactive and functional sites of the molecule.

This compound is an excellent precursor for synthesizing fused pyrazole systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry. For instance, reaction with a 1,3-dielectrophile like a β-ketoester can lead to the formation of a pyrazolopyrimidine core, a scaffold found in drugs like Sildenafil.[11]

Applications in Drug Discovery and Development

The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[11]

Potential applications for 1-Ethyl-4-methyl-1H-pyrazol-5-amine include:

-

Kinase Inhibitor Synthesis: Many kinase inhibitors utilize a substituted pyrazole core to interact with the ATP-binding site of the enzyme. This compound can serve as a starting point for novel analogues.

-

Anti-inflammatory Agents: As a core component of several NSAIDs, the pyrazole ring is a validated scaffold for developing new anti-inflammatory drugs.[11]

-

Agrochemicals: Substituted pyrazoles are used as herbicides and insecticides. The specific substitution pattern of this molecule could be explored for developing new agrochemical candidates.

-

Scaffold for Library Synthesis: Its defined substitution and key amine functional group make it an ideal building block for generating diverse molecular libraries for high-throughput screening, accelerating the discovery of new bioactive compounds.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety. The following information is based on data for structurally similar aminopyrazoles.

Table 2: GHS Hazard and Precautionary Statements

| Category | Information | Source |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[12] |

Handling and Storage:

-

Handling: Use in a well-ventilated area or a fume hood.[13] Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

1-Ethyl-4-methyl-1H-pyrazol-5-amine (CAS 3702-13-4) is a highly valuable and versatile chemical intermediate. Its well-defined structure, featuring a reactive amino group and strategically placed alkyl substituents, makes it an excellent building block for the synthesis of complex heterocyclic compounds. The robust and scalable synthesis from β-ketonitriles allows for its ready availability for research. For scientists and professionals in drug discovery and materials science, this compound represents a key starting point for developing novel molecules with significant biological and commercial potential.

References

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.

- Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. (2022). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D2OB01490D.

- Troubleshooting low yields in pyrazole synthesis

- Navigating the Reactivity of Aminopyrazoles: A Comparative Guide to DFT Calcul

- 194 recent advances in the synthesis of new pyrazole deriv

- 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride. (n.d.). MilliporeSigma.

- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Publishing.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC.

- Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. (2022). Australian Journal of Chemistry.

- 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride. (n.d.). MilliporeSigma.

- SAFETY D

- Recent developments in aminopyrazole chemistry. (2009).

- SAFETY D

- 1H-Pyrazol-5-amine, 1-(1-ethylpropyl)-4-methyl-. (n.d.). CymitQuimica.

- SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.

- 1-Ethyl-1H-pyrazol-5-amine. (n.d.). PubChem.

- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (n.d.). Benchchem.

- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl

- (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.).

- ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. (n.d.). Source not specified.

- Safety D

- safety d

- 1-ethyl-4-methyl-1h-pyrazol-5-amine. (n.d.). PubChemLite.

- 1-ethyl-5-methyl-1h-pyrazol-4-amine. (n.d.). PubChemLite.

- Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. (n.d.). Benchchem.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Rsc.org.

- ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- 1-Ethyl-4-methyl-1H-pyrazol-5-amine AldrichCPR 3702-13-4. (n.d.). Sigma-Aldrich.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Source not specified.

- 2648941-52-8|1-Ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride. (n.d.). BLDpharm.

- ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. (n.d.). PubChem.

- Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC.

- 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (n.d.).

- 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride. (n.d.). Sigma-Aldrich.

-

amine. (n.d.). Molport.

- Discovery of N,4-Di(1H-pyrazol-4-yl)

- 1-Ethyl-1H-pyrazol-5-amine suppliers and producers. (n.d.). BuyersGuideChem.

- 1-Ethyl-N-methyl-1H-pyrazole-4-methanamine. (n.d.). CAS Common Chemistry.

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Ethyl-4-methyl-1H-pyrazol-5-amine AldrichCPR 3702-13-4 [sigmaaldrich.com]

- 4. PubChemLite - 1-ethyl-4-methyl-1h-pyrazol-5-amine (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. connectsci.au [connectsci.au]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. chemscene.com [chemscene.com]

A Technical Guide to 1-Ethyl-4-methyl-1H-pyrazol-5-amine: A Versatile Heterocyclic Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its wide range of biological activities.[1] This document details the fundamental physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, discusses analytical characterization techniques, and explores the compound's potential as a versatile scaffold in the synthesis of novel therapeutic agents. The information presented herein is intended to equip researchers with the technical knowledge required to effectively utilize this valuable building block in drug discovery programs.

Physicochemical and Structural Properties

1-Ethyl-4-methyl-1H-pyrazol-5-amine is a substituted pyrazole characterized by an ethyl group at the N1 position, a methyl group at the C4 position, and a primary amine at the C5 position. These features, particularly the reactive amino group, make it a strategic intermediate for chemical library synthesis and targeted drug design.

Core Data Summary

| Property | Value | Source |

| Molecular Formula | C6H11N3 | PubChem[2] |

| Monoisotopic Mass | 125.0953 Da | PubChem[2][3] |

| Predicted XlogP | 0.6 | PubChem[2] |

| Canonical SMILES | CCN1C(=C(C=N1)C)N | PubChem[2] |

| InChI Key | XHWLCRAUUAFQTD-UHFFFAOYSA-N | PubChem[2] |

| Physical Form | Expected to be a solid at room temperature | General observation[1] |

| Solubility | Expected to be soluble in common organic solvents (DMF, DMSO, chlorinated solvents) | General pyrazole properties[1] |

Chemical Structure

The structural arrangement of 1-Ethyl-4-methyl-1H-pyrazol-5-amine is fundamental to its reactivity and function as a pharmacophore.

Caption: 2D structure of 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Synthesis and Mechanistic Considerations

The synthesis of 5-aminopyrazoles is a well-documented area of heterocyclic chemistry.[4] The most prevalent and efficient method involves the condensation and cyclization of a β-ketonitrile with a substituted hydrazine.[4] This approach offers high regioselectivity and yields.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies ethylhydrazine and 2-cyano-3-pentanone (or a reactive equivalent) as the primary starting materials. The core reaction hinges on the nucleophilic attack of the hydrazine onto the carbonyl carbon, followed by an intramolecular cyclization via attack on the nitrile carbon.

Generalized Experimental Protocol

This protocol describes a representative synthesis. Researchers must adapt conditions based on laboratory-specific equipment and safety protocols.

Objective: To synthesize 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Materials:

-

2-cyano-3-pentanone

-

Ethylhydrazine

-

Ethanol (or a similar protic solvent)

-

Piperidine or a similar basic catalyst

-

Drying agent (e.g., anhydrous MgSO₄)

-

Rotary evaporator

-

Standard reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-cyano-3-pentanone (1.0 eq) in absolute ethanol.

-

Reagent Addition: Add ethylhydrazine (1.1 eq) to the solution. Causality Note: A slight excess of the hydrazine ensures the complete consumption of the limiting β-ketonitrile.

-

Catalysis: Add a catalytic amount of piperidine (approx. 0.1 eq). Causality Note: The basic catalyst facilitates the initial condensation and subsequent cyclization steps by deprotonating the intermediate, thereby increasing its nucleophilicity.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: Upon completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup: Redissolve the resulting crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material using column chromatography on silica gel to obtain the final 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Analytical Characterization

Structural confirmation of the synthesized compound is critical. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for identity and purity verification.

-

Mass Spectrometry (MS): In its protonated form ([M+H]⁺), the compound is expected to have a mass-to-charge ratio (m/z) of approximately 126.10258.[2][3] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, C6H11N3.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:

-

A triplet and a quartet in the aliphatic region, characteristic of the N-ethyl group.

-

A singlet integrating to three protons, corresponding to the C4-methyl group.

-

A broad singlet for the two protons of the C5-amino group.

-

A singlet in the aromatic region for the lone proton on the pyrazole ring (C3-H).

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. Key signals include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and C=N/C=C stretching vibrations associated with the pyrazole ring (1500-1650 cm⁻¹).[5]

Applications in Drug Development

The 1-Ethyl-4-methyl-1H-pyrazol-5-amine scaffold is of high value in medicinal chemistry due to the established biological significance of the pyrazole core and the synthetic utility of the primary amine.[1][4]

Role as a Pharmacophore

The pyrazole ring is a key component in a variety of therapeutic agents, including anti-inflammatory drugs (e.g., Celecoxib), kinase inhibitors, and agents targeting the central nervous system.[1] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an effective scaffold for binding to biological targets.

Synthetic Handle for Library Development

The primary amine at the C5 position is a crucial functional group that allows for a wide range of subsequent chemical modifications. It can be readily acylated, alkylated, or used in reductive amination and coupling reactions to generate large libraries of diverse compounds for high-throughput screening. This versatility is essential in the hit-to-lead and lead optimization phases of drug discovery.

Potential Therapeutic Targets

Caption: Potential drug discovery applications derived from the core scaffold.

Safety and Handling

While specific toxicology data for 1-Ethyl-4-methyl-1H-pyrazol-5-amine is not extensively published, related aminopyrazole and ethylamine compounds carry hazard warnings.[6] It is prudent to handle this compound with appropriate safety measures.

-

Hazard Statements (Predicted): May cause skin irritation, serious eye irritation/damage, and respiratory irritation.[6] Harmful if swallowed.[6]

-

Precautionary Measures: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

1-Ethyl-4-methyl-1H-pyrazol-5-amine is a strategically important heterocyclic building block with a favorable physicochemical profile for drug development. Its straightforward synthesis and the presence of a versatile amino group provide a robust platform for the creation of novel small molecules. The established history of the pyrazole scaffold in approved therapeutics further underscores its potential for generating new drug candidates across a spectrum of diseases, including cancer, inflammation, and viral infections. This guide provides the foundational knowledge for researchers to leverage this compound in their discovery efforts.

References

-

PubChem. (n.d.). 1-ethyl-4-methyl-1h-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. Retrieved from [Link]

-

PubChem. (n.d.). 1-ethyl-5-methyl-1h-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Wiley Online Library. (2010). ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. ChemInform, 32(19). Retrieved from [Link]

-

MolPort. (n.d.). [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(4-ethylphenyl)methyl][(pyridin-3-yl)methyl]amine. Retrieved from [Link]

-

SpectraBase. (n.d.). ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride. Retrieved from [Link]

-

Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc, 2011(1), 215-255. Retrieved from [Link]

- Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

-

NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 1-ethyl-4-methyl-1h-pyrazol-5-amine (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 1-ethyl-5-methyl-1h-pyrazol-4-amine (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Ethyl-4-methyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, properties, synthesis, and characterization, with a particular focus on its role as a versatile building block in the creation of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a well-established pharmacophore, a core structural component found in numerous FDA-approved drugs.[1] This five-membered heterocyclic ring containing two adjacent nitrogen atoms is a privileged scaffold in drug discovery due to its ability to engage in various biological interactions and its synthetic tractability. The diverse biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, anticancer, and antiviral properties, underscore their therapeutic potential.[1] 1-Ethyl-4-methyl-1H-pyrazol-5-amine, with its specific substitution pattern, offers a unique entry point for the synthesis of novel drug candidates.

Molecular Structure and Properties

A precise understanding of the physicochemical properties of a compound is fundamental to its application in drug development.

2.1. Chemical Structure and Identifiers

-

IUPAC Name: 1-ethyl-4-methyl-1H-pyrazol-5-amine

-

CAS Number: 3702-13-4[2]

-

Molecular Formula: C6H11N3[3]

-

Molecular Weight: 125.17 g/mol [2]

-

SMILES String: CCN1C(=C(C=N1)C)N[3]

2.2. Physicochemical Properties

A summary of the key physicochemical properties of 1-Ethyl-4-methyl-1H-pyrazol-5-amine is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source |

| Appearance | Solid | [2] |

| XlogP (predicted) | 0.6 | [3] |

| Monoisotopic Mass | 125.0953 Da | [3] |

Synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine

The synthesis of 5-aminopyrazoles is a well-documented area of organic chemistry, with several established routes.[4][5] A common and effective method involves the cyclization of a β-ketonitrile with a hydrazine derivative.

3.1. Retrosynthetic Analysis

A logical approach to the synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine involves the reaction between ethylhydrazine and a suitable β-ketonitrile precursor.

Caption: Retrosynthetic analysis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

3.2. Experimental Protocol: Synthesis via β-Ketonitrile Cyclization

This protocol outlines a general procedure for the synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, adapted from established methods for 5-aminopyrazole synthesis.[4][5][6]

Materials:

-

2-cyano-3-pentanone (or a suitable precursor)

-

Ethylhydrazine

-

Toluene (or another suitable solvent)[6]

-

Glacial acetic acid (catalyst)

Procedure:

-

To a solution of 2-cyano-3-pentanone in toluene, add a catalytic amount of glacial acetic acid.

-

Slowly add an equimolar amount of ethylhydrazine to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Caption: Experimental workflow for the synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Analytical Characterization

The identity and purity of the synthesized 1-Ethyl-4-methyl-1H-pyrazol-5-amine must be confirmed using a suite of analytical techniques.

4.1. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the molecular structure. The spectra of pyrazole derivatives are well-characterized, allowing for the unambiguous assignment of all proton and carbon signals.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretching vibrations of the amine group and the C=N and C=C stretching vibrations of the pyrazole ring.[7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.[8]

4.2. Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound. A single, sharp peak in the chromatogram indicates a high degree of purity.

Applications in Drug Discovery and Development

1-Ethyl-4-methyl-1H-pyrazol-5-amine serves as a valuable starting material for the synthesis of a wide range of biologically active molecules. Its utility lies in the reactivity of the amino group and the potential for further functionalization of the pyrazole ring.

5.1. Scaffold for Kinase Inhibitors

Many kinase inhibitors, a critical class of anticancer drugs, feature a substituted pyrazole core.[1] The amino group of 1-Ethyl-4-methyl-1H-pyrazol-5-amine can be readily derivatized to introduce pharmacophoric elements that target the ATP-binding site of various kinases.

5.2. Synthesis of Anti-inflammatory Agents

The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1] 1-Ethyl-4-methyl-1H-pyrazol-5-amine can be used to synthesize novel analogues of existing anti-inflammatory drugs with potentially improved efficacy and selectivity.

5.3. Precursor for Sildenafil Analogues

Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, contains a pyrazolopyrimidinone core.[1] 1-Ethyl-4-methyl-1H-pyrazol-5-amine can serve as a key intermediate in the synthesis of novel sildenafil analogues, potentially leading to compounds with altered selectivity for different PDE isoenzymes.

Caption: Applications of 1-Ethyl-4-methyl-1H-pyrazol-5-amine in drug discovery.

Conclusion

1-Ethyl-4-methyl-1H-pyrazol-5-amine is a synthetically accessible and highly versatile heterocyclic building block. Its inherent drug-like properties and the wealth of synthetic methodologies available for its derivatization make it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, underscoring its potential in the ongoing quest for novel and effective therapeutic agents.

References

-

PubChem. 1-ethyl-4-methyl-1h-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-ethyl-5-methyl-1h-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

-

Matrix Fine Chemicals. ETHYL 1-(4-AMINOPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE | CAS 260046-88-6. [Link]

-

U.S. Environmental Protection Agency. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. [Link]

-

PubChem. amine. National Center for Biotechnology Information. [Link]

-

Molport. [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(4-ethylphenyl)methyl][(pyridin-3-yl)methyl]amine. [Link]

-

PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. National Center for Biotechnology Information. [Link]

-

Abdel-Aziz, A. A.-M., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, vol. 7, 2011, pp. 138-69. [Link]

- Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

-

Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

-

MDPI. "Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents." Molecules, vol. 29, no. 3, 2024, p. 586. [Link]

-

Nepal Journals Online. "Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) -." Journal of Nepal Chemical Society, vol. 44, no. 1, 2023, pp. 1-8. [Link]

-

NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. National Institute of Standards and Technology. [Link]

-

PubMed Central. "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters, vol. 6, no. 6, 2015, pp. 704-9. [Link]

-

ACS Publications. "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters, vol. 6, no. 6, 2015, pp. 704-9. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Ethyl-4-methyl-1H-pyrazol-5-amine AldrichCPR 3702-13-4 [sigmaaldrich.com]

- 3. PubChemLite - 1-ethyl-4-methyl-1h-pyrazol-5-amine (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 7. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]

- 8. Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine | INTELLIGENCE Journal of Multidisciplinary Research [nepjol.info]

A Comprehensive Technical Guide to 1-Ethyl-4-methyl-1H-pyrazol-5-amine: A Key Heterocyclic Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical identity, synthesis, physicochemical properties, and its strategic applications as a versatile scaffold in the generation of novel therapeutic agents. The pyrazole nucleus is a well-established pharmacophore, and understanding the utility of its substituted analogues is paramount for innovation in the field.[1][2]

Core Chemical Identity

1-Ethyl-4-methyl-1H-pyrazol-5-amine is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The strategic placement of ethyl, methyl, and amine groups on the pyrazole ring provides multiple points for synthetic diversification, making it a valuable starting material for chemical library synthesis.

The definitive identifier for this compound is its International Chemical Identifier Key (InChIKey), which provides a unique, non-proprietary digital signature for the molecule.

-

InChIKey: XHWLCRAUUAFQTD-UHFFFAOYSA-N[3]

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in experimental settings, from reaction setup to formulation and screening. The key properties of 1-Ethyl-4-methyl-1H-pyrazol-5-amine are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H11N3 | [3] |

| Molecular Weight | 125.17 g/mol | |

| IUPAC Name | 1-ethyl-4-methyl-1H-pyrazol-5-amine | PubChem |

| InChI | 1S/C6H11N3/c1-3-9-6(7)5(2)4-8-9/h4H,3,7H2,1-2H3 | |

| Canonical SMILES | CCn1ncc(C)c1N | |

| Physical Form | Solid | |

| Predicted XlogP | 0.6 | [3] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of 5-aminopyrazoles is a well-documented area of heterocyclic chemistry.[4] A robust and common method involves the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile.[4] This approach offers high regioselectivity and yield.

Proposed Synthetic Pathway

The synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine can be efficiently achieved via the reaction of ethylhydrazine with 2-methyl-3-oxobutanenitrile . The underlying mechanism involves an initial nucleophilic attack of the hydrazine on the ketone carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Caption: Proposed synthetic workflow for 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol

This protocol is a representative method based on established literature for the synthesis of analogous 5-aminopyrazoles. Researchers should perform their own optimization.

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-oxobutanenitrile (1.0 eq).

-

Solvent and Base Addition: Add absolute ethanol as the solvent, followed by triethylamine (1.1 eq) to act as a base, facilitating the reaction.

-

Hydrazine Addition: Slowly add ethylhydrazine (1.05 eq) to the stirring solution at room temperature. An exothermic reaction may be observed.

-

Reaction Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Extraction: Redissolve the resulting crude oil in ethyl acetate and wash sequentially with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in a host of FDA-approved drugs for its ability to engage in various biological interactions.[2] Molecules containing the pyrazole ring exhibit a wide spectrum of activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2]

1-Ethyl-4-methyl-1H-pyrazol-5-amine serves as a strategic starting point for creating diverse molecular libraries. The primary amine at the 5-position is a key functional handle for a variety of chemical transformations, such as amidation, sulfonylation, and reductive amination, allowing for the systematic exploration of the chemical space around the pyrazole core.

Caption: Role as a scaffold for generating diverse chemical libraries.

Safety and Handling

According to the available safety data, 1-Ethyl-4-methyl-1H-pyrazol-5-amine is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Pictogram: GHS06 (Skull and Crossbones)

-

Signal Word: Danger

-

Hazard Statement: H301 (Toxic if swallowed)

Conclusion

1-Ethyl-4-methyl-1H-pyrazol-5-amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactive amine handle allow for extensive chemical modification, making it an ideal scaffold for generating libraries of novel compounds for biological screening. A comprehensive understanding of its properties, synthesis, and potential applications, as outlined in this guide, is essential for researchers aiming to leverage this compound in the development of next-generation therapeutics.

References

-

PubChemLite. amine. [Link]

-

PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. [Link]

-

Matrix Fine Chemicals. ETHYL 1-(4-AMINOPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE. [Link]

-

US EPA. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. [Link]

-

PubChemLite. 1-ethyl-4-methyl-1h-pyrazol-5-amine. [Link]

-

PubChemLite. 1-ethyl-5-methyl-1h-pyrazol-4-amine. [Link]

-

Molport. [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(4-ethylphenyl)methyl][(pyridin-3-yl)methyl]amine. [Link]

- Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

-

Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

-

PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

Sources

Unlocking the Pharmacological Potential of Substituted 5-Aminopyrazoles: A Technical Whitepaper on Biological Activity, Kinase Inhibition, and Synthetic Workflows

As a Senior Application Scientist navigating the complex landscape of small-molecule drug discovery, I frequently encounter chemical scaffolds that promise versatility but fail during lead optimization due to poor pharmacokinetic profiles or off-target toxicity. The substituted 5-aminopyrazole moiety, however, stands out as a genuinely "privileged" scaffold. Its structural resemblance to the purine ring of endogenous ATP enables profound, highly specific interactions within the conserved hinge regions of various kinases.

This technical guide dissects the mechanistic foundations, quantitative biological activities, and self-validating experimental workflows required to successfully synthesize and evaluate 5-aminopyrazole derivatives.

Mechanistic Foundations: Why 5-Aminopyrazoles?

The 5-aminopyrazole ring system is characterized by its prototropic annular tautomerism—a rapid interconversion between 3-amino and 5-amino tautomers—and its polyfunctional nature, possessing three distinct nucleophilic sites (4-CH, 1-NH, and 5-NH2)[1].

Causality in Drug Design: When designing kinase inhibitors, we explicitly exploit the pyrazole nitrogen atoms to form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. The 5-amino group serves a dual purpose: it acts as an additional hydrogen bond donor to stabilize the protein-ligand complex, and it provides a synthetic handle for further functionalization (e.g., cyclocondensation to form pyrazolo[3,4-d]pyrimidines). By mimicking the adenine core of ATP, 5-aminopyrazoles effectively outcompete ATP for the binding pocket, leading to potent enzymatic inhibition[2].

Target Interactions and Signaling Pathways

When a rationally designed 5-aminopyrazole derivative engages a target kinase (such as VEGFR-2 or p38α MAPK), it triggers a cascade of intracellular events. The blockade of the phosphorylation cascade prevents downstream signaling, ultimately forcing the malignant or infected cell into mitotic catastrophe or apoptosis.

Fig 1: Mechanism of action of 5-aminopyrazole derivatives in kinase-driven apoptosis.

Biological Activity Profile: Quantitative Insights

Substituted 5-aminopyrazoles exhibit a broad spectrum of bioactivities, most notably as anticancer agents and antiparasitic bumped-kinase inhibitors (BKIs)[3]. By substituting the core at the 1-, 3-, and 4-positions, researchers can fine-tune selectivity against specific targets. Table 1 summarizes the quantitative efficacy of several benchmark derivatives.

Table 1: Quantitative Bioactivity of Selected 5-Aminopyrazole Derivatives

| Compound / Derivative Class | Primary Target / Cell Line | IC50 / EC50 Value | Key Biological Effect |

| BC-7 (Thiourea derivative) | HeLa (Cervical Cancer) | 65.58 µM | Synergistic cytotoxicity with cisplatin; G2/M cell cycle arrest[4]. |

| Compound 74b | VEGFR-2 / MDA-MB-468 | 0.063 µM / 3.34 µM | Potent anti-angiogenic and antiproliferative activity[5]. |

| Compound 47a | p38α Kinase / HepG2 | 0.13 µM / 4.2 µM | Caspase-dependent apoptosis induction[5]. |

| BKI 1 (AC Scaffold) | TgCDPK1 (T. gondii) | 2.0 nM | Selective parasitic calcium-dependent kinase inhibition[6]. |

| FGFR Inhibitor Analog | FGFR2 Kinase | 3.3 nM | Disruption of fibroblast growth factor signaling[7]. |

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility and scientific integrity, the evaluation of 5-aminopyrazoles must follow rigorous, self-validating protocols. Below are the field-proven methodologies for synthesis and biological evaluation, including the operational rationale behind critical steps.

Fig 2: End-to-end workflow for 5-aminopyrazole synthesis and biological validation.

Protocol 1: Microwave-Assisted Synthesis of 3-Amino-Substituted 5-Aminopyrazoles

Causality: Traditional thermal heating for the hydrolytic decarboxylation of 5-aminopyrazole-4-carboxylates often leads to degradation and poor yields due to prolonged exposure to harsh basic conditions. Microwave irradiation provides rapid, uniform heating, pushing the reaction to completion in seconds while minimizing thermodynamic side products[8].

Step-by-Step Procedure:

-

Preparation: Suspend 0.325 mmol of the starting ethyl 3-amino-substituted 5-aminopyrazole-4-carboxylate in 2 mL of a 2M aqueous NaOH solution.

-

Irradiation: Place the sealed reaction vessel in a dedicated microwave synthesizer. Irradiate at 150 °C for exactly 30 seconds.

-

Self-Validation Step: Monitor the real-time pressure curve; a sudden, non-linear spike indicates solvent vaporization or runaway exotherm, requiring immediate vessel inspection.

-

-

Neutralization & Extraction: Cool the vessel rapidly to room temperature. Neutralize the mixture with 1M HCl to pH 7. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

-

Validation: Confirm the tautomeric state and purity using 1H-NMR. You must look for the rapid interconversion signals of the 3- and 5-tautomers, which often manifest as broadened peaks depending on the solvent[1].

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: To accurately determine the IC50 of our synthesized ATP-competitive inhibitors, we must run the assay at an ATP concentration equal to the Michaelis constant ( Km ) for the specific kinase. This ensures that the measured IC50 is a true reflection of the inhibitor's binding affinity ( Ki ) according to the Cheng-Prusoff equation[9].

Step-by-Step Procedure:

-

Enzyme Preparation: Dilute the recombinant kinase (e.g., VEGFR-2 or CpCDPK1) in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

-

Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 5-aminopyrazole derivative in DMSO. Transfer to a 384-well plate. Ensure the final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

-

Reaction Initiation: Add the kinase and pre-incubate for 15 minutes at room temperature to allow for equilibrium binding. Initiate the reaction by adding the substrate peptide and ATP (strictly at Km concentration).

-

Incubation: Incubate for 60 minutes.

-

Self-Validation Step: You must include a "no-enzyme" control (to measure background ATP hydrolysis) and a "vehicle" control (to measure maximum uninhibited kinase activity).

-

-

Detection: Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

-

Data Analysis: Read luminescence and fit the data to a 4-parameter logistic curve to calculate the precise IC50.

Protocol 3: Apoptosis Profiling via Hoechst 33342/PI Dual Staining

Causality: Relying solely on metabolic viability assays (like MTT or CellTiter-Glo) can conflate cytostatic effects with cytotoxic ones. Dual staining with Hoechst 33342 (permeable, stains all nuclei blue) and Propidium Iodide (PI) (impermeable, stains dead cells red) allows us to visually and quantitatively distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations[4].

Step-by-Step Procedure:

-

Cell Culture: Seed target cancer cells (e.g., HeLa or HepG2) in a 96-well plate at 1×104 cells/well. Incubate overnight at 37 °C, 5% CO2.

-

Treatment: Treat cells with the 5-aminopyrazole derivative at its calculated IC25, IC50, and IC75 concentrations for 24 and 48 hours.

-

Staining: Remove media and wash gently with PBS. Add 10 µg/mL Hoechst 33342 and 5 µg/mL PI in PBS. Incubate in the dark for 20 minutes at 37 °C.

-

Imaging & Quantification: Capture images using a fluorescence microscope (DAPI filter for Hoechst, TRITC filter for PI).

-

Self-Validation Step: Morphological validation is critical. Early apoptotic cells will exhibit chromatin condensation and nuclear fragmentation (bright blue punctate staining), while late apoptotic/necrotic cells will be PI-positive (red). Calculate the percentage of apoptotic cells relative to the total cell count to confirm the mechanism of cell death.

-

References

- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry.

- Benchchem. The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide.

- Huang, W., et al. (2017). 5-Aminopyrazole-4-Carboxamide-Based Compounds Prevent the Growth of Cryptosporidium parvum. Antimicrobial Agents and Chemotherapy.

- Odeh, D.M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.

- Lim, F. P. L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.

- MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.

- Zhang, Z., et al. (2015). SAR Studies of 5-Aminopyrazole-4-carboxamide Analogues as Potent and Selective Inhibitors of Toxoplasma gondii CDPK1. ACS Medicinal Chemistry Letters.

- Zhao, Z., et al. (2020). Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors. ResearchGate.

- Kumar, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

- Swanepoel, B., et al. (2019). Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells. NIH.

- Dolzhenko, A. V., et al. (2014). A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. CORE.

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Ethyl-4-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, focusing on its solubility and stability. As a substituted pyrazole, this compound belongs to a class of heterocyclic molecules of significant interest in medicinal chemistry and drug discovery.[1][2][3] Understanding its behavior in various solvent systems and under different stress conditions is paramount for its effective application in research and development, from early-stage screening to formulation.

Introduction to 1-Ethyl-4-methyl-1H-pyrazol-5-amine

1-Ethyl-4-methyl-1H-pyrazol-5-amine is a small molecule featuring a pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The specific substitutions on this core—an ethyl group at the N1 position, a methyl group at C4, and an amine group at C5—confer distinct properties that influence its solubility, stability, and biological activity. While specific experimental data for this exact molecule is not extensively published[4][5], this guide will leverage established principles of pyrazole chemistry to provide a robust framework for its characterization.

Solubility Profile: A Multifaceted Approach

The solubility of a compound is a critical determinant of its utility in various applications, including biological assays and formulation development. The solubility of pyrazole derivatives is influenced by a variety of factors, including the nature of the substituents, pH, temperature, and the solvent system employed.[6]

Factors Influencing Solubility

-

pH-Dependence : Pyrazoles are weakly basic compounds due to the lone pair of electrons on the pyridine-like nitrogen atom and can be protonated by strong acids to form more soluble salts.[1][6] The amino group at the C5 position of 1-Ethyl-4-methyl-1H-pyrazol-5-amine will also contribute to its basicity. Therefore, its aqueous solubility is expected to be significantly pH-dependent, increasing in acidic conditions.

-

Solvent Polarity and Co-solvents : Pyrazole derivatives generally exhibit good solubility in organic solvents such as acetone, ethanol, methanol, and dimethylformamide (DMF).[7] For aqueous applications where solubility may be limited, the use of water-miscible organic co-solvents like ethanol, propylene glycol, or PEG 400 can be an effective strategy to enhance solubility.

-

Temperature : The solubility of most solid compounds, including pyrazoles, increases with temperature.[6] This property can be leveraged during experimental procedures like recrystallization.

Experimental Determination of Solubility

A systematic approach is necessary to accurately determine the solubility of 1-Ethyl-4-methyl-1H-pyrazol-5-amine. The following protocol outlines a standard equilibrium solubility shake-flask method.

Protocol 1: Equilibrium Solubility Determination

-

Preparation of Solutions : Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, and 9) and select a range of organic solvents and co-solvent mixtures.

-

Addition of Compound : Add an excess amount of solid 1-Ethyl-4-methyl-1H-pyrazol-5-amine to a known volume of each solvent system in sealed vials.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid : Centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis : Carefully withdraw a sample of the supernatant, filter it through a syringe filter (e.g., 0.22 µm), and dilute it with a suitable solvent for analysis.

-

Quantification : Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

The results of these experiments can be summarized in a table for easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| 0.1 M HCl (pH ~1) | 25 | Expected to be high |

| Phosphate Buffered Saline (pH 7.4) | 25 | Expected to be moderate to low |

| 0.1 M NaOH (pH ~13) | 25 | Expected to be low |

| Methanol | 25 | Expected to be high |

| Acetonitrile | 25 | Expected to be high |

| 20% Ethanol/Water (v/v) | 25 | Expected to be moderate |

Note: The values in this table are predictive and should be determined experimentally.

Diagram: Solubility Determination Workflow

Caption: A typical workflow for determining the equilibrium solubility of a compound.

Stability Profile: Understanding Degradation Pathways

Assessing the stability of 1-Ethyl-4-methyl-1H-pyrazol-5-amine is crucial for defining its shelf-life, storage conditions, and potential liabilities in a drug development pipeline. Forced degradation studies are employed to accelerate the degradation process and identify potential degradation products.[8][9][10]

Potential Degradation Pathways

Based on the structure of 1-Ethyl-4-methyl-1H-pyrazol-5-amine and the general chemistry of pyrazoles, several degradation pathways can be anticipated:

-

Oxidative Degradation : The pyrazole ring and the electron-rich amino group can be susceptible to oxidation.[9] Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[8]

-

Hydrolytic Degradation : While the pyrazole ring itself is generally stable to hydrolysis[11], extreme pH and high temperatures could potentially lead to ring cleavage, although this is not expected to be a rapid process.[12]

-

Photolytic Degradation : Aromatic systems, including pyrazoles, can be sensitive to light, particularly UV radiation.[11] Photodegradation can lead to complex reaction mixtures.

Forced Degradation Studies

A systematic forced degradation study should be conducted to investigate the stability of 1-Ethyl-4-methyl-1H-pyrazol-5-amine under various stress conditions.

Protocol 2: Forced Degradation Study

-

Preparation of Stock Solution : Prepare a stock solution of the compound in a suitable solvent, such as methanol or acetonitrile.

-

Stress Conditions :

-

Acidic Hydrolysis : Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.[13]

-

Basic Hydrolysis : Treat the compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation : Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[9]

-

Thermal Degradation : Expose the solid compound to dry heat (e.g., 80°C).

-

Photolytic Degradation : Expose a solution of the compound to UV light (e.g., 254 nm) and/or white light.

-

-

Time Points : Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation : Neutralize acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

-

Analytical Method : Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A diode array detector (DAD) or mass spectrometry (MS) detector can be used for peak purity analysis and identification of degradants.[14][15]

The results should be presented in a table summarizing the percentage of degradation under each condition.

| Stress Condition | Time (hours) | % Degradation | Number of Degradants |

| 0.1 M HCl, 60°C | 24 | To be determined | To be determined |

| 0.1 M NaOH, 60°C | 24 | To be determined | To be determined |

| 3% H₂O₂, RT | 24 | To be determined | To be determined |

| Dry Heat, 80°C | 24 | To be determined | To be determined |

| UV Light | 24 | To be determined | To be determined |

Note: The values in this table are placeholders for experimental results.

Diagram: Forced Degradation Study Workflow

Caption: A workflow for conducting forced degradation studies on a new chemical entity.

Recommendations for Handling and Storage

Based on the anticipated stability profile, the following recommendations are provided for the handling and storage of 1-Ethyl-4-methyl-1H-pyrazol-5-amine:

-

Solid Compound : Store in a tightly sealed container, protected from light, in a cool and dry place.[11]

-

Solutions : For short-term storage, solutions in aprotic, non-polar solvents like dichloromethane or toluene are likely to be stable.[11] For longer-term storage, refrigeration (2-8 °C) is recommended. Solutions in protic solvents or aqueous buffers should be prepared fresh. Discoloration (e.g., turning yellow or brown) may indicate degradation.[11]

Conclusion

While specific experimental data for 1-Ethyl-4-methyl-1H-pyrazol-5-amine is limited, a comprehensive understanding of its solubility and stability can be inferred from the well-established chemistry of pyrazole derivatives. Its solubility is expected to be pH-dependent and can be modulated with co-solvents. The compound is likely susceptible to oxidative and photolytic degradation. The experimental protocols outlined in this guide provide a robust framework for the systematic characterization of this and similar molecules, which is essential for advancing their development in pharmaceutical and chemical research.

References

- Benchchem. (n.d.). Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media.

- Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.

- Benchchem. (n.d.). Degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions.

- Benchchem. (n.d.). Improving solubility of pyrazole derivatives for reaction.

- Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.

- PubChem. (n.d.). 1-ethyl-5-methyl-1h-pyrazol-4-amine.

- MilliporeSigma. (n.d.). 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride.

- Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- PubChem. (n.d.). 1-ethyl-4-methyl-1h-pyrazol-5-amine.

- PubChem. (n.d.). ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine.

- ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.

- ChemicalBook. (n.d.). ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE CAS 31037-02-2.

- EPA. (2025, October 15). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties.

- Benchchem. (n.d.). Assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents.

- ResearchGate. (n.d.). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives.

- Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 1-methyl-1H-pyrazol-5-amine.

- PubChem. (n.d.). 1-Ethyl-1H-pyrazol-5-amine.

- PubChem. (2026, February 21). (1-ethyl-1H-pyrazol-4-yl)methanamine.

- PubChem. (n.d.). 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide.

- BenchChem. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.

- International Journal of Novel Research and Development. (2025, December 15). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.

- BLD Pharm. (n.d.). 1935408-47-1|4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine.

- Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

- PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.

- ResearchGate. (2025, October 31). Development of forced degradation and stability indicating studies of drugs – A review.

- Benchchem. (n.d.). Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products.

- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.

- Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES.

- PMC. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.

- ResearchGate. (2024, December 26). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine.

- NIST WebBook. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate.

- Benchchem. (n.d.). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide.

- BLDpharm. (n.d.). 1185300-50-8|1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride.

Sources

- 1. epj-conferences.org [epj-conferences.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. PubChemLite - 1-ethyl-5-methyl-1h-pyrazol-4-amine (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 1-ethyl-4-methyl-1h-pyrazol-5-amine (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. pharmainfo.in [pharmainfo.in]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

The Aminopyrazole Scaffold: A Privileged Framework in Targeted Kinase Inhibition and Drug Discovery

Executive Summary

The relentless pursuit of precision in targeted therapeutics has highlighted the aminopyrazole core as a highly privileged structural motif in modern drug discovery. Aminopyrazole derivatives—specifically categorized by the position of their amino group into 3-aminopyrazoles (3-AP), 4-aminopyrazoles (4-AP), and 5-aminopyrazoles (5-AP)—exhibit remarkable versatility in binding diverse biological targets. By acting as potent ATP-competitive inhibitors, these compounds have unlocked new therapeutic avenues across oncology, neurodegeneration, and infectious diseases. This technical guide synthesizes the structural rationale, mechanistic pathways, synthetic methodologies, and self-validating experimental workflows essential for the research and development of aminopyrazole-based therapeutics.

Structural Rationale: The Hydrogen Bond "Zipper"

The efficacy of aminopyrazoles stems directly from their unique physicochemical properties. The free amino group, combined with the adjacent nitrogen atoms of the pyrazole ring, readily forms a hydrogen bond donor-acceptor-donor "zipper" structure[1]. This configuration perfectly mimics the adenine ring of adenosine triphosphate (ATP), allowing the scaffold to anchor deeply within the highly conserved hinge region of protein kinases[1].

The position of the amino group dictates target selectivity:

-

3-Aminopyrazoles (3-AP): Exhibit a high probability of interacting with the Janus kinase (JAK) family, Fibroblast Growth Factor Receptors (FGFR), and AXL receptor tyrosine kinases[2].

-

4-Aminopyrazoles (4-AP): Show a pronounced affinity for cyclin-dependent kinases (CDKs), making them valuable in regulating cell cycle progression[2].

-

5-Aminopyrazoles (5-AP): Are heavily utilized in the development of p38α MAP kinase inhibitors and Bruton's tyrosine kinase (BTK) inhibitors[2][3].

Mechanisms of Action: Precision Kinase Targeting

AXL Kinase in Oncology

AXL is a receptor tyrosine kinase that, upon binding its ligand GAS6, drives tumor metastasis, epithelial-mesenchymal transition (EMT), and resistance to standard chemotherapies. Recent developments have yielded highly potent 3-aminopyrazole derivatives (e.g., compound 6li) that tightly bind the AXL protein[4]. By occupying the ATP-binding pocket, these inhibitors completely abrogate the downstream PI3K/AKT and MAPK/ERK signaling cascades[4].

AXL receptor signaling pathway blocked by 3-aminopyrazole ATP-competitive inhibitors.

Overcoming FGFR Gatekeeper Mutations

A critical limitation of first-generation kinase inhibitors is their vulnerability to gatekeeper mutations (e.g., FGFR3-V555M), which introduce bulky amino acid side chains that sterically hinder drug binding. Advanced aminopyrazole inhibitors have been rationally designed to circumvent this by covalently targeting a specific cysteine residue on the P-loop of the kinase, maintaining sub-nanomolar potency against both wild-type and mutated variants[5].

JNK3 Inhibition in Neurodegeneration

In the context of neurodegenerative diseases, inhibiting c-Jun N-terminal kinase 3 (JNK3) prevents oxidative stress-induced apoptosis. However, pan-JNK inhibition causes severe systemic toxicity. Structure-activity relationship (SAR) optimization of aminopyrazole amides (specifically utilizing N-isopropyl substitutions) has yielded compounds with high isoform selectivity for JNK3 over the closely related p38α and JNK1 kinases[6].

Quantitative Activity Profiles

The following table summarizes the in vitro biochemical data of leading aminopyrazole derivatives against their respective primary targets, highlighting the broad applicability of the scaffold.

| Compound Class / Identifier | Primary Target | Scaffold Type | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Reference |

| Compound 6li | AXL Kinase | 3-Aminopyrazole | 0.26 nM | 1.6 nM | 4[4] |

| Compound 7 | CDK1 (MCF-7 cells) | 4-Aminopyrazole | N/A | 11.51 µM | 1[1] |

| Compound 74b | Unknown (MDA-MB-468) | 5-Aminopyrazole | N/A | 3.34 µM | 7[7] |

| Compound 26f | JNK3 | Aminopyrazole Amide | N/A | < 10 nM | 6[6] |

Synthetic Methodologies & Structural Optimization

The traditional synthesis of aminopyrazoles via the condensation of β-ketonitriles with hydrazines often requires harsh conditions and yields complex mixtures of regioisomers. To accelerate SAR library generation, modern medicinal chemistry relies on multi-component reactions (MCRs).

Causality in Experimental Design: Utilizing an iodine-mediated, one-pot, three-component reaction allows for the rapid construction of multi-substituted aminopyrazoles[1]. Iodine acts as a mild Lewis acid, facilitating the initial Knoevenagel condensation and subsequent cyclization. This thermodynamic control drives the reaction toward the stable aromatic pyrazole core, minimizing the need for intermediate purification and drastically reducing the use of toxic organic solvents[1].

Protocol 1: One-Pot Iodine-Mediated Synthesis of Multi-Substituted Aminopyrazoles

-

Preparation: In a 50 mL round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydrazine derivative (1.0 mmol) in 10 mL of absolute ethanol.

-

Catalysis: Add molecular iodine (I2, 20 mol%) to the reaction mixture. Rationale: Iodine activates the carbonyl carbon, lowering the activation energy for nucleophilic attack by malononitrile.

-

Cyclization: Stir the mixture at reflux (70-80°C) for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:2) solvent system.

-

Quenching & Workup: Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to reduce any unreacted iodine.

-

Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure aminopyrazole derivative.

Experimental Validation & Self-Validating Workflows

To ensure that the observed biological activity of a synthesized aminopyrazole is due to specific target engagement rather than general cytotoxicity, researchers must employ self-validating screening systems.

End-to-end experimental workflow for validating aminopyrazole-based kinase inhibitors.

Protocol 2: Self-Validating Ba/F3 Cell Proliferation Assay

The murine Ba/F3 pro-B cell line is naturally dependent on Interleukin-3 (IL-3) for survival. By stably transfecting these cells with an oncogenic fusion kinase (e.g., TEL-AXL), the cells become "addicted" to the kinase signaling and can survive without IL-3[4]. This creates a perfect internal control system.

-

Cell Culture Preparation:

-

Culture wild-type Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS and 10 ng/mL murine IL-3.

-

Culture TEL-AXL transfected Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS (without IL-3).

-

-